

Technical Profile: 2-Chloro-5-(6-chlorohexanoyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(6-chlorohexanoyl)pyridine
CAS No.: 914203-40-0
Cat. No.: B1368587

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A Bifunctional Scaffold for Orthogonal Functionalization[1][2]

Nomenclature Anatomy & Identification

The naming of this compound highlights a common divergence between catalog usage (conjunctive nomenclature) and strict IUPAC preferences (substitutive nomenclature). Understanding this distinction is critical for database searching and patent filing.

The IUPAC Deconstruction

While "2-Chloro-5-(6-chlorohexanoyl)pyridine" is chemically unambiguous, the preferred IUPAC name treats the ketone-containing chain as the principal structure because the carbonyl group takes priority over the heterocyclic ring when the ring is treated as a substituent.[1]

- Principal Functional Group: Ketone (), located at position 1 of the chain (attached to the ring).

- Parent Chain: Hexane (6 carbons).[1][2]
- Principal Name: Hexan-1-one.
- Substituent 1 (Chain): Chlorine at position 6
6-chloro.[1][2][3][4]
- Substituent 2 (Ring): The pyridine ring is attached to the ketone at its position 5. The chlorine on the ring is at position 2.[2][5]
 - Numbering Logic: Pyridine nitrogen is position 1.[1][2] To minimize locants, the chlorine is at 2 and the attachment point is 5 (2,5 is preferred over 6,3).
 - Radical Name:(2-chloropyridin-5-yl).[1][2]

Preferred IUPAC Name (PIN): 1-(2-Chloropyridin-5-yl)-6-chlorohexan-1-one[1][2]

Identification Data

Parameter	Value
CAS Registry Number	Theoretical/Research Grade (Analogous to 70258-18-3 family)
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ NO
Molecular Weight	260.12 g/mol
SMILES	ClCCCCC(=O)c1cnc(Cl)cc1
InChI Key	(Generated from structure)

Synthetic Architecture

Synthesizing this molecule via Friedel-Crafts acylation is ill-advised due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution.[1][2]

The Superior Protocol: A Weinreb Amide approach utilizing halogen-metal exchange.[1][2] This method prevents over-addition (formation of tertiary alcohols) and ensures high fidelity.

Retrosynthetic Logic

The strategy relies on the chemoselective lithiation of 2-chloro-5-bromopyridine.[1][2] The bromine at position 5 is significantly more labile toward Lithium-Halogen exchange than the chlorine at position 2, allowing for selective activation at low temperatures.

Experimental Protocol (Self-Validating System)

Reagents:

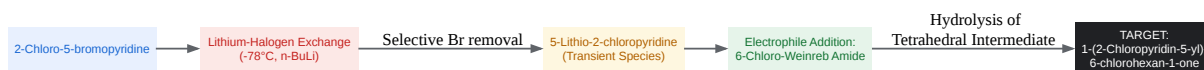
- Substrate: 2-Chloro-5-bromopyridine (1.0 eq)
- Reagent:n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]
- Electrophile:N-Methoxy-N-methyl-6-chlorohexanamide (Weinreb Amide) (1.05 eq)[1][2]
- Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.
- Lithiation (The Critical Step): Dissolve 2-chloro-5-bromopyridine in anhydrous THF. Add n-BuLi dropwise over 20 minutes.[1][2]
 - Validation: The solution should turn yellow/orange.[2] Stir for 30 minutes at -78°C. The low temperature prevents the nucleophilic attack of BuLi on the pyridine ring or the displacement of the 2-Cl.[1][2]
- Acylation: Dissolve the 6-chloro-Weinreb amide in minimal THF and add it slowly to the lithiated pyridine solution.
- Controlled Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
 - Mechanism:[1][2][6] The stable tetrahedral chelate intermediate prevents double addition.
[2]

- Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.[7]
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram[1][2]



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Caption: Chemoselective synthesis via Weinreb amide coupling, avoiding competing nucleophilic attacks.

Orthogonal Reactivity & Applications

This molecule is a high-value "linchpin" scaffold because it possesses two electrophilic sites with distinct "hardness" and reactivity profiles, allowing for sequential, orthogonal functionalization.

The Reactivity Matrix

Site	Type	Hard/Soft Character	Preferred Reaction
Alkyl Chloride (C6)	Primary Alkyl Halide	Soft Electrophile	S _N 2 Substitution (Amines, Thiols, Azides)
Aryl Chloride (C2)	Heteroaryl Halide	Harder Electrophile	S _N Ar (if activated) or Pd-Catalyzed Coupling (Suzuki, Buchwald)
Ketone (C1)	Carbonyl	Hard Electrophile	Reductive Amination or Reduction to Alcohol

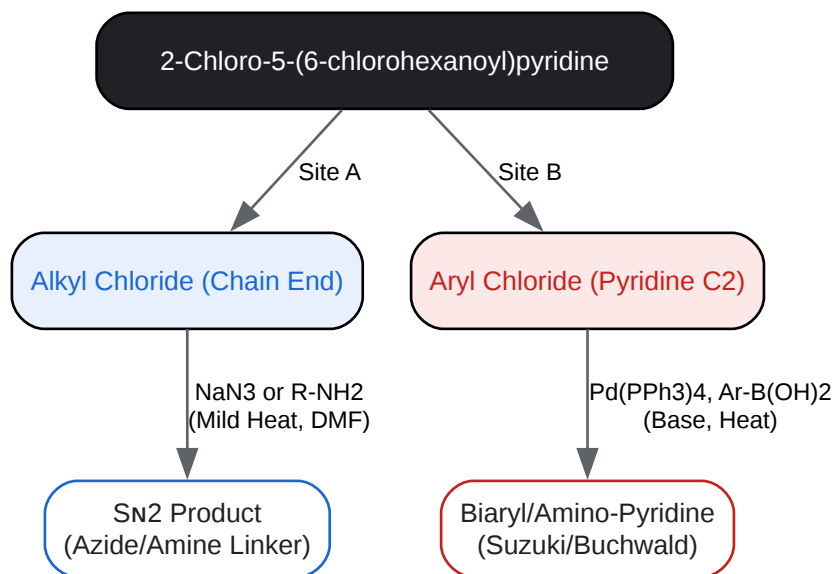
Strategic Functionalization Workflow

Researchers utilize this scaffold to link pharmacophores.[1][2] For example, in the development of kinase inhibitors or PROTACs (Proteolysis Targeting Chimeras), the alkyl chain serves as a flexible linker, while the pyridine headgroup binds to the target protein.

Scenario: Creating a PROTAC Linker.

- Step 1 (Alkyl Substitution): React the alkyl chloride with a phthalimide or azide (S_N2).[1] This requires mild heat and a polar solvent (DMF).[2] The aryl chloride remains intact.[2]
- Step 2 (Aryl Coupling): Perform a Suzuki-Miyaura coupling on the 2-chloropyridine using a boronic acid to attach the E3 ligase ligand.[1][2]
- Step 3 (Ketone Modification): Reduce the ketone to a methylene (Wolff-Kishner) or alcohol if a non-polar linker is required.[1][2]

Reactivity Logic Diagram



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Caption: Orthogonal reactivity map demonstrating site-selective modification capabilities.

Quality Control & Analytics

To ensure the integrity of this intermediate in drug development, the following analytical signatures must be verified.

- ^1H NMR (CDCl_3 , 400 MHz):
 - Pyridine Protons: Look for the characteristic splitting of 2,5-disubstituted pyridines. The proton at C6 (adjacent to the carbonyl) will appear as a doublet (or dd) downfield (~ 8.8 ppm). The proton at C3 (adjacent to Cl) will be ~ 7.4 ppm.
 - Chain Protons:
 - Triplet at ~ 2.9 ppm (CH_2 adjacent to Carbonyl).[\[1\]](#)[\[2\]](#)
 - Triplet at ~ 3.5 ppm (CH_2 adjacent to Chlorine).[\[1\]](#)[\[2\]](#)
 - Multiplets for the central 4 methylene groups (1.4 - 1.8 ppm).[\[1\]](#)[\[2\]](#)
- Mass Spectrometry (LC-MS):
 - Expect an $[\text{M}+\text{H}]^+$ peak at 260.0.[\[1\]](#)[\[2\]](#)
 - Isotope Pattern: The presence of two chlorine atoms will create a distinct isotope pattern: M (100%), M+2 ($\sim 64\%$), and M+4 ($\sim 10\%$). This 9:6:1 ratio is diagnostic for Cl_2 species.[\[2\]](#)

References

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